Cas no 1248179-25-0 (2-amino-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propanoic acid)

2-Amino-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propanoic acid is a structurally unique amino acid derivative featuring a benzodiazolyl moiety, which confers distinctive chemical and biological properties. This compound is of interest in medicinal chemistry and biochemical research due to its potential as a building block for peptidomimetics or enzyme inhibitors. The presence of the 2-methylbenzodiazole group enhances its stability and may influence binding interactions with biological targets. Its synthetic versatility allows for further functionalization, making it valuable for the development of novel pharmacophores. The compound's well-defined structure and purity ensure reproducibility in research applications, particularly in studies involving modified amino acids or heterocyclic systems.
2-amino-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propanoic acid structure
1248179-25-0 structure
商品名:2-amino-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propanoic acid
CAS番号:1248179-25-0
MF:C11H13N3O2
メガワット:219.239822149277
CID:6136190
PubChem ID:61918585

2-amino-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propanoic acid 化学的及び物理的性質

名前と識別子

    • 2-amino-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propanoic acid
    • 1H-Benzimidazole-1-propanoic acid, α-amino-2-methyl-
    • 2-Amino-3-(2-methyl-1h-benzo[d]imidazol-1-yl)propanoic acid
    • EN300-1140145
    • CS-0344575
    • AKOS011192502
    • 1248179-25-0
    • インチ: 1S/C11H13N3O2/c1-7-13-9-4-2-3-5-10(9)14(7)6-8(12)11(15)16/h2-5,8H,6,12H2,1H3,(H,15,16)
    • InChIKey: QQVDHFRGILHBON-UHFFFAOYSA-N
    • ほほえんだ: C(N1C(=NC2=CC=CC=C12)C)C(N)C(=O)O

計算された属性

  • せいみつぶんしりょう: 219.100776666g/mol
  • どういたいしつりょう: 219.100776666g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 272
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -1.8
  • トポロジー分子極性表面積: 81.1Ų

じっけんとくせい

  • 密度みつど: 1.38±0.1 g/cm3(Predicted)
  • ふってん: 465.7±40.0 °C(Predicted)
  • 酸性度係数(pKa): 1.96±0.10(Predicted)

2-amino-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1140145-1.0g
2-amino-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propanoic acid
1248179-25-0
1g
$884.0 2023-06-09
Enamine
EN300-1140145-2.5g
2-amino-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propanoic acid
1248179-25-0 95%
2.5g
$810.0 2023-10-26
Enamine
EN300-1140145-0.05g
2-amino-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propanoic acid
1248179-25-0 95%
0.05g
$348.0 2023-10-26
Enamine
EN300-1140145-0.5g
2-amino-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propanoic acid
1248179-25-0 95%
0.5g
$397.0 2023-10-26
Enamine
EN300-1140145-1g
2-amino-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propanoic acid
1248179-25-0 95%
1g
$414.0 2023-10-26
Enamine
EN300-1140145-10.0g
2-amino-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propanoic acid
1248179-25-0
10g
$3807.0 2023-06-09
Enamine
EN300-1140145-10g
2-amino-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propanoic acid
1248179-25-0 95%
10g
$1778.0 2023-10-26
Enamine
EN300-1140145-5.0g
2-amino-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propanoic acid
1248179-25-0
5g
$2566.0 2023-06-09
Enamine
EN300-1140145-0.1g
2-amino-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propanoic acid
1248179-25-0 95%
0.1g
$364.0 2023-10-26
Enamine
EN300-1140145-0.25g
2-amino-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propanoic acid
1248179-25-0 95%
0.25g
$381.0 2023-10-26

2-amino-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propanoic acid 関連文献

2-amino-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propanoic acidに関する追加情報

Compound CAS No. 1248179-25-0: 2-amino-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propanoic acid

The compound CAS No. 1248179-25-0, also known as 2-amino-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propanoic acid, is a fascinating molecule with significant potential in various fields of chemistry and biology. This compound belongs to the class of heterocyclic compounds, specifically featuring a benzodiazole ring system, which is known for its unique electronic properties and versatile applications. The structure of this molecule combines an amino group (-NH₂) with a propanoic acid moiety (-CH₂CH₂COOH), making it a valuable compound for both synthetic and pharmacological studies.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of CAS No. 1248179-25-0 through various methodologies. One notable approach involves the use of click chemistry principles, which allow for the rapid and selective formation of the benzodiazole ring system. This method not only enhances the yield but also ensures high purity, making it suitable for downstream applications in drug discovery and material science.

The benzodiazole moiety in this compound plays a pivotal role in its reactivity and functionality. Benzodiazoles are known for their ability to act as both electron-deficient and electron-rich systems, depending on the substituents attached. In the case of CAS No. 1248179-25-0, the presence of a methyl group at position 2 of the benzodiazole ring introduces steric hindrance and modulates the electronic properties, making it an attractive candidate for use in fluorescent sensors and optoelectronic devices.

One of the most promising applications of CAS No. 1248179-25-0 lies in its potential as a building block for drug development. The amino and carboxylic acid groups present in its structure provide ample opportunities for further functionalization, enabling the creation of bioactive molecules with tailored pharmacokinetic profiles. Recent studies have explored its role as a precursor for peptide-based drugs, where its ability to form stable amide bonds has been exploited to design novel therapeutic agents.

In addition to its synthetic applications, CAS No. 1248179-25-0 has shown remarkable potential in materials science. Its aromaticity and conjugated system make it an ideal candidate for use in organic semiconductors and light-emitting diodes (LEDs). Researchers have demonstrated that incorporating this compound into polymer matrices can significantly enhance the electrical conductivity and optical properties of the resulting materials, paving the way for its use in next-generation electronic devices.

The versatility of CAS No. 1248179-25-0 is further highlighted by its role in catalysis. The amino group serves as a nucleophilic site, enabling this compound to act as a catalyst in various organic transformations, such as Michael additions and cycloadditions. Recent findings have shown that it can significantly accelerate these reactions under mild conditions, making it a valuable tool in green chemistry practices.

From an environmental standpoint, CAS No. 1248179

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